Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate
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Overview
Description
Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate is a fascinating compound from a structural and functional perspective. This organic molecule features a tetrahydroimidazo[1,5-a]pyrimidine ring system, which is known for its potential in medicinal chemistry. Its unique stereochemistry with specific R and S configurations adds another layer of interest, possibly influencing its biological activity.
Mechanism of Action
Target of Action
Compounds similar to “Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate” often target proteins or enzymes involved in cellular signaling pathways. These targets could be receptors, ion channels, or enzymes that play crucial roles in cellular functions .
Mode of Action
The compound might interact with its targets by binding to their active sites, thereby modulating their activity. This interaction could either enhance or inhibit the function of the target, depending on the nature of the compound and the target .
Biochemical Pathways
The compound’s interaction with its targets could affect various biochemical pathways. For instance, it might influence signal transduction pathways, metabolic pathways, or gene expression. The downstream effects would depend on the specific pathways affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular functions to alterations in the patient’s symptoms or disease progression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate typically involves the cyclization of appropriate imidazole and pyrimidine derivatives. A common synthetic route starts with the preparation of the imidazole core followed by the incorporation of the pyrimidine ring under carefully controlled conditions, ensuring the correct stereochemistry. Key reagents often include base catalysts and solvents such as dichloromethane or tetrahydrofuran, with reactions often occurring under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to maintain stringent control over reaction parameters. This approach can enhance yield and purity while also making the process more cost-effective.
Chemical Reactions Analysis
Types of Reactions: Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidative reactions might involve reagents like potassium permanganate or chromium trioxide. Reduction reactions could use hydrogen gas with a palladium catalyst or sodium borohydride. Substitution reactions typically require nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed depend heavily on the specific reaction conditions but could include various oxidized or reduced forms of the parent compound or new derivatives where substituents have been introduced at specific positions on the ring system.
Scientific Research Applications
Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate finds applications in numerous fields:
Chemistry
Used as a building block for synthesizing more complex molecules.
Biology
Explored for its potential as a biochemical probe.
Medicine
Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
May be used in the development of novel materials or as an intermediate in the synthesis of fine chemicals.
Comparison with Similar Compounds
Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate can be compared to similar compounds such as other tetrahydroimidazopyrimidines. While many compounds in this class share a core structure, their specific substitutions (like the dimethyl and ethyl groups in this compound) can result in significantly different biological activities and chemical reactivities.
Compounds similar to this compound include:
Tetrahydroimidazo[1,5-a]pyrimidine derivatives with various alkyl or aryl groups.
Analogous compounds with different stereochemistry at the 2 and 4 positions.
Molecules with substituted pyrimidine or imidazole rings.
The specific structure and stereochemistry of this compound distinguish it from other similar compounds, making it a unique subject for study.
Properties
IUPAC Name |
ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-4-16-11(15)9-10-13-7(2)5-8(3)14(10)6-12-9/h6-8,13H,4-5H2,1-3H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFUHWWWVRJMMS-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(CC(N2C=N1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2N[C@@H](C[C@@H](N2C=N1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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